

N-tert-Butylmethacrylamide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *N-tert-Butylmethacrylamide*

Cat. No.: *B1266043*

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CAS Number: 6554-73-0

This technical guide provides an in-depth overview of **N-tert-Butylmethacrylamide**, a functional monomer with significant potential in polymer chemistry, particularly for applications in the biomedical and materials science fields. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, polymerization, and potential applications, with a focus on experimental protocols and quantitative data.

Chemical and Physical Properties

N-tert-Butylmethacrylamide is a white to almost white crystalline powder.^[1] Its bulky tert-butyl group imparts unique solubility and thermal characteristics to the polymers derived from it. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **N-tert-Butylmethacrylamide**

Property	Value	Reference
CAS Number	6554-73-0	[1]
Molecular Formula	C ₈ H ₁₅ NO	[2]
Molecular Weight	141.21 g/mol	[2]
Melting Point	56.0 to 60.0 °C	[1]
Appearance	White to Almost white powder to crystal	[1]
Solubility	Almost transparent in Methanol	[1]

Note: Much of the publicly available data refers to N-tert-Butylacrylamide. The data presented here is specific to **N-tert-Butylmethacrylamide** where available.

Synthesis and Purification

While detailed, step-by-step synthesis protocols for **N-tert-Butylmethacrylamide** are not extensively published, a general approach involves the reaction of methacryloyl chloride with tert-butylamine. A generalized experimental protocol, adapted from procedures for similar compounds, is provided below.

Experimental Protocol: Synthesis of N-tert-Butylmethacrylamide

Materials:

- Methacryloyl chloride
- tert-Butylamine
- Anhydrous diethyl ether (or a similar inert solvent)
- Triethylamine (or another suitable base)
- Saturated aqueous sodium bicarbonate solution

- Anhydrous magnesium sulfate
- Standard laboratory glassware and stirring equipment

Procedure:

- In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, dissolve tert-butylamine in anhydrous diethyl ether.
- Cool the solution in an ice bath.
- Slowly add a solution of methacryloyl chloride in anhydrous diethyl ether from the dropping funnel to the stirred tert-butylamine solution. The reaction is exothermic and should be controlled by the rate of addition.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.
- Filter the reaction mixture to remove the triethylamine hydrochloride salt.
- Wash the filtrate with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.
- Dry the organic layer over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure to obtain the crude **N-tert-Butylmethacrylamide**.

Purification:

The crude product can be purified by recrystallization from a suitable solvent, such as hexane or a mixture of hexane and ethyl acetate, to yield a crystalline solid.[3]

Polymerization of N-tert-Butylmethacrylamide

N-tert-Butylmethacrylamide can be polymerized via free radical polymerization to produce homopolymers or copolymers with other vinyl monomers. The bulky tert-butyl group influences the polymerization kinetics and the properties of the resulting polymer.

Experimental Protocol: Free Radical Homopolymerization

Materials:

- **N-tert-Butylmethacrylamide** (monomer)
- Azobisisobutyronitrile (AIBN) (initiator)
- Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), dioxane, or toluene)
- Precipitating solvent (e.g., methanol, hexane, or water)

Procedure:

- Dissolve the **N-tert-Butylmethacrylamide** monomer and AIBN initiator in the chosen anhydrous solvent in a reaction vessel.
- Deoxygenate the solution by bubbling with nitrogen gas for at least 30 minutes.
- Seal the reaction vessel and place it in a preheated oil bath at a temperature suitable for AIBN decomposition (typically 60-80 °C).
- Allow the polymerization to proceed for the desired time, which can range from a few hours to 24 hours, depending on the desired conversion and molecular weight.
- Cool the reaction mixture to room temperature.
- Precipitate the polymer by slowly adding the reaction solution to a stirred excess of a non-solvent (e.g., pouring a DMF solution into water or methanol).
- Collect the precipitated polymer by filtration.
- Wash the polymer with the precipitating solvent to remove any unreacted monomer and initiator.
- Dry the polymer under vacuum at a suitable temperature until a constant weight is achieved.

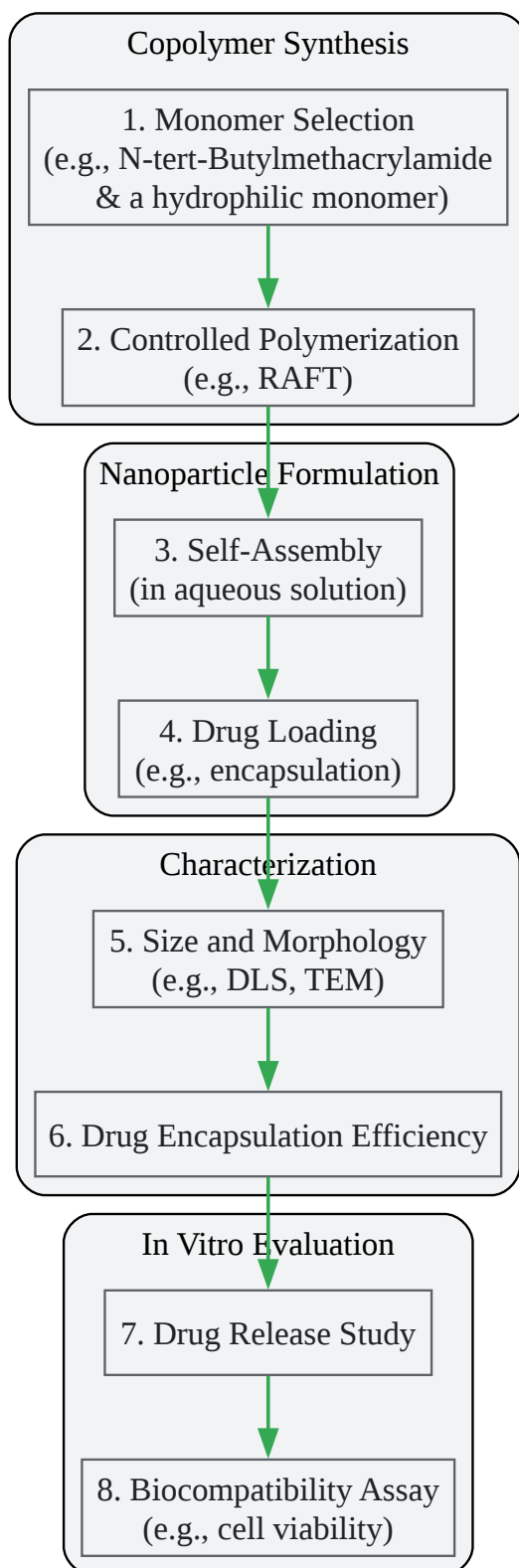
Applications in Drug Development and Biomaterials

Polymers based on **N-tert-Butylmethacrylamide** are of interest in the field of drug delivery and biomaterials due to their potential for thermoresponsive behavior and biocompatibility. The hydrophobic nature of the tert-butyl group can contribute to the formation of micelles or nanoparticles for drug encapsulation.

While specific drug delivery systems based solely on poly(**N-tert-butylmethacrylamide**) are not extensively documented, its copolymers are being explored. For instance, copolymerization with hydrophilic monomers can lead to amphiphilic block copolymers that self-assemble in aqueous environments, a key process for creating drug carriers.

Conceptual Experimental Workflow: Preparation of Nanoparticles for Drug Delivery

This workflow outlines a conceptual process for creating and evaluating drug-loaded nanoparticles from a copolymer containing **N-tert-Butylmethacrylamide**.



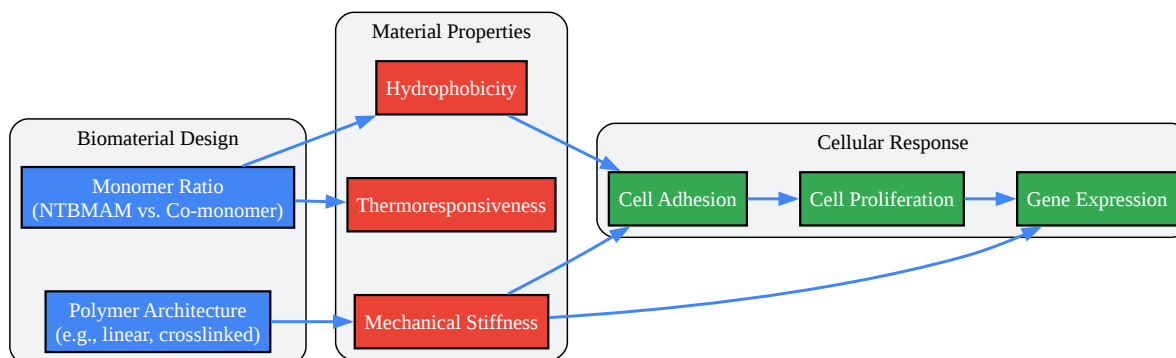
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Experimental workflow for nanoparticle drug delivery system.

Signaling Pathways and Logical Relationships

Currently, there is a lack of specific research detailing the interaction of **N-tert-Butylmethacrylamide**-based polymers with cellular signaling pathways. However, in the broader context of biomaterials, the physical properties of a polymer matrix, such as stiffness and hydrophobicity, can influence cell behavior through mechanotransduction pathways.

The following diagram illustrates a generalized logical relationship for the design of a biomaterial using **N-tert-Butylmethacrylamide** and its potential impact on cellular responses.



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Logical relationships in biomaterial design.

Conclusion

N-tert-Butylmethacrylamide is a valuable monomer for the synthesis of functional polymers. While the available literature is not as extensive as for its acrylamide counterpart, the unique properties conferred by the tert-butyl and methacrylate groups suggest significant potential for applications in advanced materials, particularly in the development of novel drug delivery systems and smart biomaterials. Further research is warranted to fully explore the synthesis,

polymerization, and biological interactions of **N-tert-Butylmethacrylamide**-based polymers to unlock their full potential in the pharmaceutical and biomedical fields.

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